2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid
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Overview
Description
2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid, often involves multi-step reactions. One common method includes the bromination of 5-hydroxyindole followed by acylation to introduce the acetic acid moiety . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for acylation.
Industrial Production Methods: Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products:
Oxidation: 2-(4-Bromo-5-oxo-1H-indol-3-yl)acetic acid.
Reduction: 2-(5-Hydroxy-1H-indol-3-yl)acetic acid.
Substitution: 2-(4-Azido-5-hydroxy-1H-indol-3-yl)acetic acid.
Scientific Research Applications
2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-Bromoindole: Shares the bromine substitution but lacks the acetic acid moiety.
5-Hydroxyindole: Similar hydroxyl substitution but without the bromine atom
Uniqueness: 2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid is unique due to the combination of bromine and hydroxyl substitutions on the indole ring, along with the acetic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C10H8BrNO3 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-(4-bromo-5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-10-7(13)2-1-6-9(10)5(4-12-6)3-8(14)15/h1-2,4,12-13H,3H2,(H,14,15) |
InChI Key |
GTUFWLOADNLIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CC(=O)O)Br)O |
Origin of Product |
United States |
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